molecular formula C12H10N2O3 B6386403 5-(3-Aminophenyl)-2-hydroxynicotinic acid CAS No. 1261896-54-1

5-(3-Aminophenyl)-2-hydroxynicotinic acid

Cat. No.: B6386403
CAS No.: 1261896-54-1
M. Wt: 230.22 g/mol
InChI Key: XFKAXBUYTFSVGD-UHFFFAOYSA-N
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Description

5-(3-Aminophenyl)-2-hydroxynicotinic acid is a heterocyclic organic compound with the molecular formula C12H10N2O3 and a molecular weight of 230.22 g/mol . It is identified by the CAS Registry Number 1261896-54-1 . This compound features both a carboxylic acid and an aniline group on a hydroxynicotinic acid core structure, making it a versatile building block for chemical synthesis and medicinal chemistry research . As a key intermediate, it is particularly valuable for constructing more complex molecules, such as its Boc-protected derivative, 5-(3-Boc-aminophenyl)-2-hydroxynicotinic acid, which is commonly used to protect the amine group during synthetic processes . The presence of multiple functional groups allows for diverse chemical modifications, enabling researchers to develop novel compounds for various scientific investigations. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-aminophenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c13-9-3-1-2-7(4-9)8-5-10(12(16)17)11(15)14-6-8/h1-6H,13H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKAXBUYTFSVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686940
Record name 5-(3-Aminophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261896-54-1
Record name 5-(3-Aminophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 3 Aminophenyl 2 Hydroxynicotinic Acid and Its Precursors

Established Synthetic Routes to the 2-Hydroxynicotinic Acid Core

The formation of the central 2-hydroxynicotinic acid scaffold is a critical precursor to the final compound. Traditional methods often rely on the functionalization of simpler pyridine (B92270) derivatives.

A common strategy for functionalizing the nicotinic acid ring involves halogenation, typically bromination, to create a reactive site for subsequent carbon-carbon bond formation. The synthesis of 2-halonicotinic acid derivatives can be achieved through methods like ring closure of 5-aminopentadienoic acid esters using a hydrogen halide. Once a halogen, such as bromine, is installed at the 5-position of the 2-hydroxynicotinic acid core, it serves as a handle for arylation.

This subsequent arylation is frequently accomplished via palladium-catalyzed cross-coupling reactions. This approach provides a powerful method for preparing structurally diverse nicotinic acids, which are of significant importance in drug discovery. The C-H functionalization of pyridine rings using a Pd(0)/PR₃ catalyst with an aryl bromide (ArBr) is a developed technique for creating such linkages. This two-step process—bromination followed by arylation—constitutes a reliable, albeit sequential, route to the 5-aryl-2-hydroxynicotinic acid structure.

5-Hydroxynicotinic acid is an aromatic carboxylic acid and a member of the pyridine family that can serve as a versatile starting material in various syntheses. It is commercially available as a white to off-white crystalline powder and is used as a key intermediate in the synthesis of nicotinic acid derivatives.

In synthetic pathways analogous to those for 5-(3-Aminophenyl)-2-hydroxynicotinic acid, the hydroxyl group of 5-hydroxynicotinic acid can be converted into a better leaving group, such as a triflate (OTf). This transformation activates the position for palladium-catalyzed cross-coupling reactions, enabling the introduction of an aryl group. This strategy circumvents the need for direct halogenation of the pyridine ring, offering an alternative route to the desired 5-aryl scaffold.

PropertyDescription
Chemical Name 5-Hydroxynicotinic Acid
Synonyms 5-Hydroxy-3-pyridinecarboxylic acid
Molecular Formula C₆H₅NO₃
Molecular Weight 139.11 g/mol
Appearance White to off-white crystalline powder
Melting Point >300°C (decomposes)
Primary Use Intermediate in pharmaceutical synthesis

Novel and Advanced Synthetic Strategies for Aminophenyl Functionalization

Modern synthetic chemistry emphasizes efficiency, atom economy, and the rapid construction of molecular complexity. For a molecule like this compound, this involves advanced catalytic systems and multi-step, one-pot procedures.

Palladium-catalyzed cross-coupling has become an indispensable tool for forming aryl-pyridyl bonds. Reactions such as the Suzuki-Miyaura coupling provide efficient methods for linking a (hetero)aryl halide with an arylboronic acid. In the context of synthesizing this compound, this could involve coupling a 5-bromo-2-hydroxynicotinic acid derivative with 3-aminophenylboronic acid. These reactions are valued for their broad functional group tolerance and high yields.

Recent advancements have focused on the direct C-H arylation of pyridine rings, which avoids the need for pre-functionalization with a halogen. Palladium catalysis can facilitate the direct coupling of two simple arenes through an intramolecular C-H/C-H dehydrogenative process, offering a more atom-economical route to biaryl compounds. Such strategies streamline synthesis by reducing the number of preparatory steps.

Catalyst SystemReaction TypeKey Features
Pd(0)/PR₃ C-H ArylationDirect functionalization of pyridine rings; avoids pre-halogenation.
Palladium/Suzuki C-C Cross-CouplingCouples aryl halides with arylboronic acids; high yield.
Pd(TFA)₂ Dehydrogenative CouplingIntramolecular coupling of two aryl C-H bonds.
Pd(II) Catalysts Directed C-H FunctionalizationUses a directing group (e.g., pyridyl) for regioselective arylation.

Multi-step syntheses allow for the careful and controlled construction of complex molecules. An aldol-type condensation reaction is a powerful method for forming new carbon-carbon bonds, often yielding a product with two functional groups that can be further manipulated. A synthetic sequence for a substituted pyridine core could involve an aldol (B89426) condensation to build a key intermediate, followed by cyclization to form the heterocyclic ring.

The general mechanism of an aldol condensation involves the removal of an alpha-proton to form a nucleophile, which then attacks an electrophilic carbonyl carbon. This can be followed by dehydration to yield an enone. For the synthesis of the target molecule, a pathway could be designed where a precursor containing the 3-nitrophenyl group is constructed using condensation reactions. The final step would then involve the chemical reduction of the nitro group to the desired amine functionality. This multi-step approach provides a high degree of control over the assembly of the molecular architecture.

To improve efficiency and sustainability, modern organic synthesis is increasingly moving towards one-pot and tandem (or domino) reactions. These processes combine multiple reaction steps in a single flask, avoiding the isolation and purification of intermediates, which saves time, reagents, and reduces waste.

One-pot synthesis of nicotinamide (B372718) and its derivatives can be achieved through multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. For instance, a Hantzsch-type reaction can yield a dihydropyridine ring, which can then be oxidized to the aromatic pyridine core. Tandem reactions, such as a CuAAC/ring-cleavage/cyclization/oxidation sequence, have been developed for the efficient synthesis of novel nicotinamide derivatives. These advanced strategies allow for the rapid assembly of complex nicotinate structures from simple starting materials in an environmentally friendly and efficient manner.

Exploration of Reaction Conditions and Optimization Protocols

The efficiency and selectivity of the synthesis of 5-aryl-2-hydroxynicotinic acids are highly dependent on the careful optimization of reaction conditions. Key parameters that are extensively studied include the choice of catalyst and ligands, as well as the solvent system and reaction temperature.

Catalyst Systems and Ligand Effects in Coupling Reactions

The choice of the catalyst system, comprising a metal precursor and a coordinating ligand, is critical for the success of cross-coupling reactions in synthesizing 5-aryl nicotinic acid derivatives. Palladium and nickel complexes are the most widely employed catalysts for these transformations. nih.govresearchgate.net

Palladium-based Catalysts: Palladium(0) complexes, often generated in situ from a palladium(II) precursor, are highly effective for Suzuki-Miyaura reactions. nih.gov The ligand coordinated to the palladium center plays a crucial role in the catalytic cycle by influencing the stability and reactivity of the organometallic intermediates. Phosphine ligands, such as triphenylphosphine (PPh₃) and tricyclohexylphosphine (PCy₃), are commonly used. nih.gov The electronic and steric properties of the ligand affect the rates of oxidative addition and reductive elimination, two key steps in the catalytic cycle. For instance, electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition of the aryl halide to the Pd(0) center and promote the final reductive elimination step.

Nickel-based Catalysts: Nickel-based catalysts have emerged as a more economical and sustainable alternative to palladium for cross-coupling reactions. nih.govresearchgate.net Complexes such as NiCl₂(PCy₃)₂ and (dppf)Ni(o-tolyl)(Cl) (where dppf is 1,1'-bis(diphenylphosphino)ferrocene) have proven effective in coupling aryl carbamates and sulfamates with arylboronic acids. nih.govnih.gov Nickel catalysts can be particularly advantageous for coupling less reactive electrophiles. The choice of ligand is equally important in nickel catalysis, influencing the catalyst's activity and stability. The dppf ligand, for example, has been shown to be effective in promoting Suzuki-Miyaura couplings under milder conditions. nih.gov

Catalyst SystemCoupling PartnersKey AdvantagesReference
Pd(PPh₃)₄Aryl Halides + Arylboronic AcidsWell-established, versatile for various substrates. nih.gov
NiCl₂(PCy₃)₂Aryl Carbamates/Sulfamates + Arylboronic AcidsAir-stable, effective for phenol derivatives. nih.gov
(dppf)Ni(o-tolyl)(Cl)Aryl Sulfamates + Arylboronic AcidsOperates at lower catalyst loading and milder conditions. nih.gov

Solvent Effects and Temperature Optimization in Synthetic Transformations

The selection of solvent and the control of reaction temperature are crucial for optimizing the yield and minimizing by-product formation in the synthesis of 5-aryl-2-hydroxynicotinic acid. researchgate.netresearchgate.net

Solvent Effects: The solvent's polarity and ability to dissolve reactants and intermediates significantly impact the reaction rate and outcome. In Suzuki-Miyaura couplings, solvent systems often consist of an organic solvent and an aqueous base solution. Common organic solvents include toluene, 1,4-dioxane, and dimethylformamide (DMF). nih.gov The choice of solvent can influence the efficiency of the transmetalation step. For instance, using a higher polarity solvent like DMF can accelerate the reaction, while a non-polar solvent like toluene might require higher temperatures. researchgate.net

Temperature Optimization: The reaction temperature directly affects the kinetics of the synthetic transformation. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesirable side products through decomposition or alternative reaction pathways. researchgate.net Optimization studies aim to find the lowest possible temperature at which the reaction proceeds to completion in a reasonable timeframe. For example, some nickel-catalyzed Suzuki-Miyaura couplings of aryl carbamates require temperatures around 110-130 °C in toluene to achieve good yields. nih.gov In contrast, highly active catalyst systems may function efficiently at or near room temperature. nih.gov

ParameterEffect on ReactionCommon Choices/RangesReference
SolventInfluences solubility, reaction rate, and pathway.Toluene, 1,4-Dioxane, DMF, often with an aqueous phase. researchgate.netnih.gov
TemperatureAffects reaction kinetics and selectivity.Ranges from room temperature to >100 °C, depending on catalyst activity. nih.govresearchgate.netresearchgate.net

Mechanistic Elucidation of Key Synthetic Steps

Understanding the reaction mechanism is fundamental to optimizing synthetic protocols and developing more efficient catalysts. For the synthesis of this compound via cross-coupling, mechanistic studies focus on identifying key intermediates and understanding the elementary steps of the catalytic cycle.

Investigation of Intermediate Formation and Reaction Pathways

The catalytic cycle of cross-coupling reactions like the Suzuki-Miyaura reaction is generally understood to involve a sequence of oxidative addition, transmetalation, and reductive elimination. Mechanistic studies aim to probe the details of these steps.

Transmetalation: In this step, the aryl group from the organoboron reagent is transferred to the palladium or nickel center, displacing the halide. This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic borate complex. nih.govnih.gov Kinetic and spectroscopic studies have helped to elucidate the role of the base in forming key intermediates that precede the aryl group transfer. nih.gov

Reductive Elimination: This is the final step, where the two coupled organic fragments are expelled from the metal center, forming the desired C-C bond and regenerating the low-valent catalyst. nih.gov

Recent investigations into nickel-catalyzed couplings have also revealed the potential for alternative reaction pathways. For instance, the formation of Ni(I) species has been identified. nih.govresearchgate.net Mechanistic studies suggest that these Ni(I) species can be formed through comproportionation between Ni(0) and Ni(II) intermediates. While Ni(I) can be part of off-cycle processes that are detrimental to catalysis, understanding its formation is crucial for designing more robust catalytic systems that favor the desired Ni(0)/Ni(II) cycle. nih.govresearchgate.net

Role of Organometallic Intermediates in Cross-Coupling Methodologies

Organometallic intermediates are at the heart of transition-metal-catalyzed cross-coupling reactions. Their structure, stability, and reactivity dictate the course and efficiency of the catalytic cycle.

Organopalladium Intermediates: In Suzuki-Miyaura reactions, key intermediates include the initial Pd(0) species, the Aryl-Pd(II)-X complex formed after oxidative addition, and the di-aryl-Pd(II) complex formed after transmetalation. acs.org Studies have proposed the formation of a hydroxo-bridged intermediate that facilitates the transmetalation step, particularly when a base is used. nih.gov The coordination of the catalyst with the hydroxyl group can accelerate the transfer of the alkyl/aryl group from the boron atom. nih.gov

Spectroscopic and Structural Characterization of 5 3 Aminophenyl 2 Hydroxynicotinic Acid

Advanced Spectroscopic Methodologies

Spectroscopic techniques are indispensable for determining the molecular structure and identifying the functional groups within a compound. The following subsections detail the standard methodologies that would be employed for the characterization of 5-(3-Aminophenyl)-2-hydroxynicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: Proton NMR would be expected to reveal the chemical shifts, integration values, and coupling patterns of the protons on the nicotinic acid and aminophenyl rings. The aromatic protons would likely appear in the downfield region, and their splitting patterns would provide crucial information about their relative positions. The protons of the amine (–NH₂) and hydroxyl (–OH) groups would typically appear as broad singlets, and their chemical shifts could be influenced by solvent and concentration.

¹³C NMR: Carbon-13 NMR provides information on the different carbon environments within the molecule. Distinct signals would be anticipated for the carboxyl carbon, the carbons of the two aromatic rings, and the carbon atoms bearing the hydroxyl and amino substituents.

At present, no specific ¹H or ¹³C NMR data for this compound has been found in the surveyed literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show absorption bands corresponding to:

O–H stretching of the carboxylic acid and the hydroxyl group.

N–H stretching of the primary amine.

C=O stretching of the carboxylic acid.

C=C and C=N stretching of the aromatic and pyridine (B92270) rings.

N–H bending of the amine.

Detailed experimental IR spectra for this compound are not currently available in public databases.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. The exact mass of the parent ion would confirm the elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement.

Specific mass spectral data, including fragmentation patterns for this compound, have not been located in the course of this review.

Crystallographic Analysis and Solid-State Forms

Crystallographic studies are essential for the unambiguous determination of the three-dimensional arrangement of atoms in a solid-state material.

X-ray Diffraction Studies for Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise molecular geometry, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within a crystalline solid. Such an analysis of this compound would reveal how the molecules pack in the crystal lattice and the nature of the hydrogen-bonding network involving the carboxylic acid, hydroxyl, and amino functional groups.

A search of crystallographic databases has not yielded any single-crystal X-ray diffraction data for this compound.

Polymorphism of 2-Hydroxynicotinic Acid Derivatives and its Implications for Crystal Packing

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly in those with multiple hydrogen-bonding functionalities like 2-hydroxynicotinic acid derivatives. Different polymorphs can exhibit distinct physical properties. Studies on related compounds, such as 2-hydroxynicotinic acid itself, have shown the existence of multiple polymorphic forms, often arising from different hydrogen-bonding motifs and packing arrangements. It is conceivable that this compound could also exhibit polymorphism, which would have implications for its solid-state properties. However, without experimental data, this remains a theoretical consideration.

While the synthesis of a precursor, ethyl 5-(3-aminophenyl)nicotinate, was reported in a 1984 publication by E.C. Taylor and J.E. Macor, the detailed spectroscopic and crystallographic characterization data for the final compound, this compound, does not appear to be available in the public domain. The information presented in this article is therefore based on the expected analytical outcomes for a molecule of this structure. Further research and publication of experimental data are required to fully elucidate the chemical and physical properties of this compound.

Investigation of Intramolecular and Intermolecular Hydrogen Bonding Networks

The structural architecture of this compound is significantly influenced by both intramolecular and intermolecular hydrogen bonds. These non-covalent interactions are crucial in determining the conformation of the molecule and its packing in the solid state.

Intramolecular Hydrogen Bonding: A key feature of the molecule is the potential for an intramolecular hydrogen bond between the hydroxyl group at the 2-position and the carboxylic acid group at the 3-position. This type of interaction, forming a six-membered ring, is a common motif in related structures like salicylic (B10762653) acid and can significantly impact the acidity of the carboxylic proton and the planarity of the molecule. Computational studies, such as those using Density Functional Theory (DFT), can estimate the strength of this bond by comparing the energies of the "closed" conformation (with the hydrogen bond) and a hypothetical "open" conformation where the hydroxyl group is rotated away.

Intermolecular Hydrogen Bonding: In the crystalline state, this compound molecules are expected to form extensive intermolecular hydrogen bonding networks. The aminophenyl group introduces an additional site for hydrogen bonding, with the amino group (-NH2) acting as a hydrogen bond donor. The carboxylic acid group is a particularly versatile participant, capable of forming strong dimeric synthons (O-H···O) with neighboring molecules. Furthermore, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. The collective effect of these interactions is the formation of a stable, three-dimensional supramolecular architecture. The specific arrangement and strength of these bonds are typically determined through single-crystal X-ray diffraction analysis.

Tautomeric Equilibria and Isomerism Studies

Tautomerism, the interconversion of structural isomers, is a critical aspect of the chemistry of this compound, particularly concerning the hydroxypyridine ring.

Identification and Characterization of Tautomeric Forms (e.g., Keto-Enol Tautomerism)

The 2-hydroxypyridine (B17775) moiety of the molecule can exist in equilibrium between two primary tautomeric forms: the enol form (2-hydroxypyridine) and the keto form (2-pyridone).

Enol Form: this compound

Keto Form: 5-(3-Aminophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

The preference for one tautomer over the other is influenced by several factors, including the phase (gas, solution, or solid-state), solvent polarity, and the electronic effects of the substituents. For instance, in many 2-hydroxypyridine systems, the keto form is often more stable, a preference that can be investigated through spectroscopic techniques. The presence of the aminophenyl group can further modulate this equilibrium through its electron-donating properties.

Spectroscopic and Computational Approaches to Tautomeric Preference

Determining the dominant tautomeric form and the energetics of the equilibrium requires a combination of spectroscopic analysis and computational modeling.

Spectroscopic Methods:

NMR Spectroscopy: Proton and Carbon-13 NMR are powerful tools for distinguishing between tautomers. The chemical shifts of the ring protons and carbons are sensitive to the electronic distribution, which differs significantly between the enol and keto forms. For example, the carbon atom at the 2-position would exhibit a chemical shift characteristic of a carbon-oxygen single bond in the enol form and a carbonyl carbon in the keto form.

Infrared (IR) Spectroscopy: The vibrational frequencies of the functional groups provide clear markers for tautomeric forms. The enol form will show a characteristic O-H stretching vibration, while the keto form will exhibit a prominent C=O stretching band for the pyridone ring.

Computational Approaches:

Density Functional Theory (DFT): Quantum chemical calculations, particularly DFT, are widely used to predict the relative stabilities of tautomers. By calculating the Gibbs free energy of each tautomeric form in the gas phase or simulated solvent environments, researchers can predict the equilibrium constant. These calculations also provide insights into the geometric parameters and electronic properties of each tautomer, complementing experimental data.

The table below summarizes the expected spectroscopic signals that can be used to differentiate between the keto and enol tautomers of this compound.

Spectroscopic TechniqueEnol Tautomer (2-hydroxypyridine)Keto Tautomer (2-pyridone)
Infrared (IR) Spectroscopy O-H stretch (broad)C=O stretch (strong), N-H stretch
¹³C NMR Spectroscopy C2 signal at ~160-170 ppm (C-OH)C2 signal at >170 ppm (C=O)
¹H NMR Spectroscopy Absence of N-H proton signalPresence of N-H proton signal

Computational and Theoretical Chemistry of 5 3 Aminophenyl 2 Hydroxynicotinic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. For 5-(3-Aminophenyl)-2-hydroxynicotinic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G++(d,p), can predict bond lengths, bond angles, and dihedral angles. nih.gov These calculations often show that the molecule may not be perfectly planar, with some torsion between the phenyl and pyridine (B92270) rings. The geometry of related hydroxynicotinic acids has been investigated, revealing that they tend to crystallize as oxo tautomers, which is also supported by theoretical calculations. researchgate.net

Interactive Table: Predicted Geometric Parameters for this compound

ParameterAtom 1Atom 2Atom 3Predicted Value
Bond LengthCC-~1.39 Å
Bond LengthCN-~1.34 Å
Bond LengthCO-~1.36 Å
Bond AngleCNC~118°
Bond AngleCCC~120°
Dihedral AngleCCCC
Note: These are representative values and can vary based on the specific computational method and basis set used.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a method for studying charge transfer, hyperconjugative interactions, and bonding within a molecule. nih.gov It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. nih.gov In this compound, NBO analysis can reveal significant intermolecular and intramolecular hydrogen bonds, such as those involving the carboxylic acid group, the hydroxyl group, and the amino group. nih.gov The stabilization energy, E(2), associated with these interactions quantifies their strength. For instance, strong N-H···O or O-H···N hydrogen bonds are critical in defining the molecule's crystal structure and its interactions with biological targets. nih.gov

Interactive Table: Significant NBO Interactions in a Representative System

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (O)σ* (N-H)HighHydrogen Bond
LP (N)σ* (O-H)HighHydrogen Bond
π (C=C)π* (C=C)Moderateπ-π Stacking
Note: LP denotes a lone pair, and σ* and π* denote antibonding orbitals. E(2) values are indicative.

HOMO-LUMO Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ajchem-a.com The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter; a small gap suggests high chemical reactivity, high polarizability, and lower kinetic stability. nih.gov For this compound, the HOMO is typically localized over the electron-rich aminophenyl ring, while the LUMO may be distributed over the electron-deficient hydroxynicotinic acid moiety. This distribution helps in identifying the sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Interactive Table: FMO Energy Parameters

ParameterEnergy (eV)Implication
HOMO Energy-6.0 to -5.5Electron donating ability
LUMO Energy-1.5 to -1.0Electron accepting ability
HOMO-LUMO Gap (ΔE)4.5 to 5.0Chemical reactivity and stability
Note: Values are typical for similar aromatic compounds and depend on the level of theory.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide insights into its conformational flexibility, particularly the rotation around the single bond connecting the two aromatic rings. researchgate.net In a solvent, such as water, MD can model how the molecule interacts with its environment, including the formation and breaking of hydrogen bonds with solvent molecules. This is crucial for understanding its solubility and how it might orient itself when approaching a biological receptor. nih.gov The stability of the molecule's conformation and its interactions within a binding site can be assessed through parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation time. nih.gov

Prediction of Spectroscopic Properties through Theoretical Methods

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for structure validation.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated electron density around each nucleus.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated. These theoretical spectra help in assigning the peaks observed in experimental IR spectra to specific vibrational modes, such as O-H, N-H, and C=O stretching. researchgate.net

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. This helps in understanding the electronic structure and the nature of the orbitals involved in the absorption of light.

Studies on Intermolecular Interactions and Supramolecular Assembly

Information regarding specific studies on the intermolecular interactions and supramolecular assembly of this compound is not available in the reviewed scientific literature. Computational and theoretical studies, which would typically involve methods such as Density Functional Theory (DFT) to analyze hydrogen bonding, π-π stacking, and other non-covalent interactions, have not been published for this particular compound. Similarly, crystallographic data, which would provide experimental insight into its supramolecular structure, is not publicly accessible.

Without such research, a detailed analysis of the compound's hydrogen bonding patterns, potential for forming specific supramolecular synthons, and the energetic contributions of various intermolecular forces cannot be provided.

Chemical Reactivity and Derivatization of 5 3 Aminophenyl 2 Hydroxynicotinic Acid

Functional Group Transformations and Modifications of the Aminophenyl Moiety

The aminophenyl moiety of 5-(3-aminophenyl)-2-hydroxynicotinic acid is a key site for structural modifications. The primary amino group can undergo a variety of well-established chemical transformations. These reactions are instrumental in creating derivatives with altered electronic and steric properties.

Common transformations of the amino group include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or other alkylation methods.

Diazotization: Conversion of the amino group to a diazonium salt, which can then be subjected to various nucleophilic substitution reactions (e.g., Sandmeyer reaction) to introduce a wide range of substituents such as halogens, cyano, and hydroxyl groups.

These transformations allow for the systematic exploration of the structure-activity relationship by modifying the nature of the substituent on the phenyl ring.

Synthetic Strategies for Analogues and Derivatives

The synthesis of analogues and derivatives of this compound can be systematically approached by modifying each of its functional components.

Beyond the direct transformation of the amino group, further modifications can be made to the aminophenyl ring itself. For instance, electrophilic aromatic substitution reactions can introduce additional substituents, although the directing effects of the existing groups must be considered. The synthesis of analogues with different substitution patterns on the phenyl ring can also be achieved by starting from appropriately substituted anilines in the initial synthetic sequence.

The hydroxyl and carboxylic acid groups on the pyridinone ring are readily derivatized to explore their role in biological activity and to improve physicochemical properties. rsc.org

Hydroxyl Group Derivatization: The phenolic hydroxyl group can be converted to ethers or esters. researchgate.net Etherification is typically achieved by reaction with alkyl halides in the presence of a base. researchgate.net Esterification can be accomplished using acyl chlorides or anhydrides. researchgate.net These modifications can influence the hydrogen-bonding capacity and lipophilicity of the molecule.

Carboxylic Acid Group Derivatization: The carboxylic acid function is a versatile handle for derivatization. nih.gov Common modifications include:

Esterification: Reaction with alcohols under acidic conditions or using coupling agents to form esters. thermofisher.com

Amidation: Coupling with amines using standard peptide coupling reagents (e.g., carbodiimides like EDAC) to generate a diverse library of amides. thermofisher.com This is a widely used strategy to explore interactions with biological targets. thermofisher.com

Reduction: The carboxylic acid can be reduced to a primary alcohol, providing another point for further functionalization.

A dual derivatization scheme can be employed to tag the amine, hydroxyl, and carboxylate groups in a single analysis, which can enhance signal response and hydrophobicity. nih.gov

Table 1: Examples of Derivatization Reactions

Functional Group Reagent Product
Amino Acyl Chloride Amide
Amino Sulfonyl Chloride Sulfonamide
Hydroxyl Alkyl Halide Ether
Hydroxyl Acyl Chloride Ester
Carboxylic Acid Alcohol, Acid Ester

The core structure of this compound can serve as a building block for the synthesis of more complex heterocyclic systems. For example, the amino group and the carboxylic acid could potentially be utilized in condensation reactions to form fused ring systems. The synthesis of novel heterocyclic scaffolds is a common strategy in drug discovery to explore new chemical space and identify compounds with improved properties. nih.gov For instance, similar aminophenyl-containing compounds have been used as starting materials for the synthesis of triazinones. researchgate.net

Investigation of Reaction Kinetics and Thermodynamics

Currently, there is limited publicly available information specifically detailing the reaction kinetics and thermodynamics of this compound. Such studies would be valuable for optimizing reaction conditions for the synthesis of its derivatives and for understanding the stability and reactivity of the compound under various conditions.

Kinetic studies would involve measuring the rate of reaction for the various derivatization reactions discussed above, determining the rate constants, and elucidating the reaction mechanisms. Thermodynamic studies would focus on measuring the equilibrium constants and thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) for these reactions, providing insight into the spontaneity and position of equilibrium.

Mechanistic Biological Studies and Biochemical Interactions of 5 3 Aminophenyl 2 Hydroxynicotinic Acid Non Clinical Focus

Exploration of Potential Molecular Targets and Ligand Binding Mechanisms

Scientific investigation into the molecular targets and binding mechanisms of 5-(3-aminophenyl)-2-hydroxynicotinic acid is not documented in available research.

Mechanistic Studies of Receptor-Ligand Interactions

There are no specific studies detailing the receptor-ligand interactions for this compound. The structural characteristics of the molecule, featuring a nicotinic acid core with amino and hydroxyl substitutions, suggest potential for interaction with various receptor types, but this has not been experimentally verified.

Binding Affinity and Specificity Investigations

Information regarding the binding affinity and specificity of this compound to any biological target is not available. Such studies are crucial for determining the compound's potency and selectivity, but have not been published.

Enzyme Interaction and Inhibition Mechanisms

The interaction of this compound with enzymatic systems, including its mode of inhibition, remains uncharacterized.

Characterization of Competitive and Non-Competitive Inhibition

There is no available data to characterize whether this compound acts as a competitive, non-competitive, or other type of inhibitor on any specific enzyme. Determining the nature of inhibition is fundamental to understanding a compound's mechanism of action.

Mechanistic Studies with Enzymes in NAD+ Biosynthesis Pathways

The crucial salvage pathway for nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) biosynthesis involves several key enzymes. While inhibitors of these enzymes are of significant scientific interest, direct studies involving this compound are absent.

KMO (Kynurenine 3-monooxygenase) and KYU (Kynureninase): These enzymes are critical points in the kynurenine (B1673888) pathway of tryptophan metabolism, which ultimately feeds into NAD+ synthesis. While numerous inhibitors of KMO and KYU have been developed and studied to modulate this pathway, there is no evidence of this compound being investigated as an inhibitor for either enzyme. nih.gov

NAMPT (Nicotinamide phosphoribosyltransferase): As the rate-limiting enzyme in the NAD+ salvage pathway from nicotinamide, NAMPT is a major target for therapeutic research. nih.govmedchemexpress.com Highly specific inhibitors like FK866 have been extensively studied. nih.gov However, no studies link this compound to NAMPT inhibition.

IDO (Indoleamine 2,3-dioxygenase): IDO is the initial and rate-limiting enzyme of the kynurenine pathway, converting tryptophan to kynurenine. cancer.govnih.gov Its role in immune suppression has made it a target in oncology. nih.gov There is no published research evaluating this compound as an IDO inhibitor.

NAPRT (Nicotinate phosphoribosyltransferase): This enzyme converts nicotinic acid (NA) into nicotinic acid mononucleotide, initiating the Preiss-Handler pathway for NAD+ synthesis. The related compound, 2-hydroxynicotinic acid (2-HNA), is a known inhibitor of NAPRT. nih.govnih.govresearchgate.net Given the structural similarity, it could be hypothesized that this compound might also interact with NAPRT, but no direct experimental evidence is available to support or quantify this interaction.

Interaction with Specific Enzymatic Systems (e.g., 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase (MHPCO))

There is no information available regarding the interaction of this compound with 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase (MHPCO) or other specific oxygenase systems.

Mechanistic Studies of Biochemical Pathway Modulation

There is currently no available research detailing the influence of this compound on biochemical pathways or its underlying molecular mechanisms.

Influence on Specific Biochemical Cascades and Cellular Processes (excluding clinical outcomes)

No studies have been identified that investigate the modulation of specific biochemical cascades or cellular processes by this compound.

Exploration of Molecular Mechanisms Underlying Observed Biochemical Activities

Without observed biochemical activities to report, no research has been conducted to explore the molecular mechanisms of this compound.

In Vitro Metabolic Transformation Pathways and Enzymology

The metabolic transformation of this compound has not been characterized in published scientific literature.

Identification of Metabolites and Transformation Products (e.g., oxidation, hydroxylation, conjugation)

There are no studies that identify the metabolites or transformation products of this compound resulting from processes such as oxidation, hydroxylation, or conjugation.

Enzymatic Biotransformations in Model Systems (e.g., microsomal studies)

No data from in vitro model systems, such as liver microsomal studies, are available to describe the enzymatic biotransformations of this compound.

Future Research Directions and Potential As a Chemical Scaffold

Rational Design and Predictive Modeling for Novel Chemical Entities Based on the 2-Hydroxynicotinic Acid Scaffold

The 2-hydroxynicotinic acid scaffold serves as a valuable starting point for the rational design of new molecules. Computational approaches, such as quantitative structure-activity relationship (QSAR) modeling, can be employed to predict the biological activities of novel derivatives. akjournals.comnih.govacs.org By analyzing the relationships between the structural features of a series of 2-hydroxynicotinic acid analogs and their biological effects, predictive models can be built to guide the synthesis of more potent and selective compounds. nih.govacs.org Molecular modeling techniques, including docking studies, can further elucidate the binding modes of these derivatives with their biological targets, such as enzymes or receptors. nih.govnih.govplos.org This allows for the in-silico design of molecules with improved affinity and specificity. nih.gov For instance, the functionalization at various positions of the pyridine (B92270) ring can be explored computationally to enhance desired properties. nih.gov

Integration with High-Throughput Screening Platforms for Mechanistic Biochemical Discovery

High-throughput screening (HTS) offers a powerful approach for the rapid evaluation of large libraries of compounds derived from the 5-(3-aminophenyl)-2-hydroxynicotinic acid scaffold. bmglabtech.comnih.gov These screening campaigns can identify "hit" compounds with desired biological activities. bmglabtech.com HTS can be performed using a variety of assay formats, including biochemical assays that measure the inhibition of a specific enzyme or the binding to a particular receptor, and cell-based assays that assess the compound's effect on cellular processes. nih.gov The integration of HTS with automated robotics allows for the screening of thousands of compounds in a short period. bmglabtech.com The data generated from HTS can provide valuable insights into the mechanism of action of the active compounds and can serve as a starting point for lead optimization in drug discovery programs. springernature.com

Development as Chemical Probes for Biological System Interrogation

Derivatives of this compound have the potential to be developed into chemical probes for studying biological systems. By incorporating fluorescent tags or other reporter groups, these molecules can be used to visualize and track their interactions with cellular components. nih.govnih.gov For example, fluorescently labeled 2-hydroxynicotinic acid derivatives could be used to image the distribution of their target proteins within cells. nih.govnih.gov Furthermore, activity-based probes (ABPs) designed from this scaffold could be used to identify and characterize the activity of specific enzymes in complex biological samples. frontiersin.org These chemical probes would be invaluable tools for elucidating the roles of their biological targets in health and disease. nih.gov

Advances in Synthetic Accessibility and Scalability for Broader Research Applications

The broader application of this compound and its derivatives in research and development is contingent on the availability of efficient and scalable synthetic methods. While the synthesis of 2-hydroxynicotinic acid itself has been described, the preparation of 5-substituted analogs, particularly with an aminophenyl group, requires specialized synthetic strategies. google.com Modern cross-coupling reactions, such as palladium-catalyzed Suzuki or Buchwald-Hartwig reactions, offer promising avenues for the efficient synthesis of 5-aryl-2-hydroxynicotinic acid derivatives. acs.orgnih.govacs.orgnih.govsigmaaldrich.com Research in this area should focus on developing robust and scalable synthetic routes that allow for the facile introduction of a wide range of substituents at the 5-position of the 2-hydroxynicotinic acid core. This will enable the generation of diverse chemical libraries for screening and further development.

Q & A

Q. What strategies validate its mechanism of action in antimicrobial studies?

  • Methodological Answer :
  • Transcriptomics : Compare gene expression profiles in treated vs. untreated bacteria (RNA-seq).
  • Metabolomics : Track metabolite flux (e.g., ATP levels) via LC-MS to identify disrupted pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.